molecular formula C7H8FN3S B7725015 N-amino-N'-(2-fluorophenyl)carbamimidothioic acid

N-amino-N'-(2-fluorophenyl)carbamimidothioic acid

Cat. No.: B7725015
M. Wt: 185.22 g/mol
InChI Key: TWFLAERJMLKDNL-UHFFFAOYSA-N
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Description

N-amino-N’-(2-fluorophenyl)carbamimidothioic acid is an organofluorine compound known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, which imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(2-fluorophenyl)carbamimidothioic acid typically involves the reaction of 2-fluoroaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of N-amino-N’-(2-fluorophenyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(2-fluorophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-amino-N’-(2-fluorophenyl)carbamimidothioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-amino-N’-(2-fluorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
  • N-cyano-N’-(2-fluorophenyl)carbamimidothioic acid
  • 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives

Uniqueness

N-amino-N’-(2-fluorophenyl)carbamimidothioic acid stands out due to its unique combination of a fluorophenyl group and a carbamimidothioic acid moiety. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced binding affinity and selectivity towards specific molecular targets, making it a promising candidate for therapeutic and industrial applications .

Properties

IUPAC Name

N-amino-N'-(2-fluorophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFLAERJMLKDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(NN)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C(NN)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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